1-(5-Methylpyrimidin-2-YL)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-9-7(6(2)8)10-4-5/h3-4,6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXPAGTGSPMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289854 | |
| Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-27-8 | |
| Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Chemical Compound
Retrosynthetic Analysis and Key Disconnections for the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(5-methylpyrimidin-2-yl)ethan-1-amine, two primary disconnections are most logical.
C-N Bond Disconnection: The most apparent disconnection is at the carbon-nitrogen bond of the chiral amine. This simplifies the target molecule to a corresponding ketone, 1-(5-methylpyrimidin-2-yl)ethanone (B49282). This ketone is a key intermediate that can be converted to the target amine via several methods, such as reductive amination. This is a common and powerful strategy in amine synthesis. youtube.com
C-C Bond Disconnection: An alternative disconnection breaks the bond between the pyrimidine (B1678525) ring and the ethylamine (B1201723) side chain. This approach leads to a 2-substituted 5-methylpyrimidine (B16526) synthon (e.g., a 2-halopyrimidine or 2-lithiopyrimidine) and a synthon for the 1-aminoethyl group. This strategy focuses on forming the carbon framework at a late stage.
The first disconnection strategy is often preferred as it builds the stable aromatic heterocyclic core first, followed by the installation of the amine functionality, a transformation for which many reliable methods exist.
Multistep Synthetic Pathways and Strategic Reaction Design
Based on the retrosynthetic analysis, several multistep pathways can be designed to synthesize this compound.
The synthesis often commences with a pre-formed pyrimidine ring, which is then functionalized. A common and effective pathway starts from 5-methylpyrimidine derivatives to build the desired ethylamine side chain.
A key precursor for this strategy is 1-(5-methylpyrimidin-2-yl)ethanone . ambeed.com The synthesis of this ketone can be approached in several ways, typically involving the coupling of a 5-methylpyrimidine moiety with an acetyl group. For instance, a Grignard reaction between 2-cyano-5-methylpyrimidine and methylmagnesium bromide, followed by hydrolysis, would yield the desired ketone. Alternatively, coupling reactions involving 2-chloro-5-methylpyrimidine (B1361109) and an acetyl equivalent can be employed. The general synthesis of pyrimidines often involves the condensation of β-dicarbonyl compounds with amidines, a principle that can be adapted to create suitably substituted precursors. wikipedia.org
With the key intermediate, 1-(5-methylpyrimidin-2-yl)ethanone, in hand, the final and crucial step is the introduction of the amine group to form the target compound.
Reductive Amination stands out as the most versatile and widely used method. youtube.com This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an imine intermediate. This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. youtube.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, often with slight acidification to catalyze imine formation. youtube.com
Other potential, though less direct, strategies include:
The Gabriel Synthesis: This method would involve converting the precursor ketone to an alcohol, then to an alkyl halide, which would subsequently react with potassium phthalimide. youtube.com The final amine is liberated by hydrolysis or hydrazinolysis. This multi-step conversion from the ketone makes it less efficient than direct reductive amination.
Azide (B81097) Synthesis: Similar to the Gabriel synthesis, this route would proceed via an alkyl halide intermediate, which is then reacted with sodium azide to form an alkyl azide. youtube.com The azide is subsequently reduced to the primary amine, often using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com
| Strategy | Key Reagents | Intermediate | General Conditions |
|---|---|---|---|
| Reductive Amination | Ammonia (NH₃), NaBH₄ or H₂/Catalyst | Imine | One-pot reaction, mild acidic pH, alcoholic solvent. youtube.com |
| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Phthalimide derivative | Multi-step, involves conversion to alkyl halide first. youtube.comyoutube.com |
| Azide Synthesis | Sodium Azide (NaN₃), LiAlH₄ or H₂/Catalyst | Alkyl Azide | Multi-step, involves conversion to alkyl halide; azide is potentially explosive. youtube.com |
Since this compound is a chiral molecule, controlling the stereochemistry at the C-1 position of the ethylamine chain is of paramount importance for many applications. Several asymmetric synthesis strategies can be employed. mdpi.com
Asymmetric Reductive Amination: This is a highly effective method. It can be achieved by reducing the prochiral imine intermediate (formed from 1-(5-methylpyrimidin-2-yl)ethanone and ammonia) with a chiral reducing agent or, more commonly, using an achiral reducing agent in the presence of a chiral catalyst. Chiral catalysts often feature transition metals complexed with chiral ligands.
Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative. nih.gov Engineered ω-transaminases can catalyze the transfer of an amino group from an amine donor (like isopropylamine) directly to the ketone precursor, 1-(5-methylpyrimidin-2-yl)ethanone, to produce the chiral amine in high enantiomeric excess. nih.gov Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a wide range of ketones. nih.gov
Chiral Resolution: A classical approach involves synthesizing the racemic amine and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization. Chiral chromatography is another powerful resolution technique.
Mechanistic Insights into Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The mechanism of reductive amination , the most likely pathway, proceeds in two main stages. youtube.com
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1-(5-methylpyrimidin-2-yl)ethanone. This is followed by a proton transfer to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine.
Reduction: The C=N double bond of the imine is then reduced by a hydride reagent. For example, sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. The resulting nitrogen anion is then protonated by the solvent (e.g., methanol) to give the final primary amine product, this compound.
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency of the synthesis, various reaction parameters must be optimized. This involves a systematic approach to adjusting conditions to achieve high yield and purity while minimizing reaction time and by-product formation. researchgate.netresearchgate.net
For the key reductive amination step, several factors are critical:
pH Control: The formation of the imine is acid-catalyzed but the amine nucleophile and the hydride reducing agent can be deactivated by excessive acid. Therefore, maintaining a mildly acidic pH (typically 5-6) is essential for the reaction to proceed efficiently. youtube.com
Choice of Reducing Agent: While sodium borohydride is effective, more selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred. STAB is less reactive and selectively reduces the iminium ion in the presence of the ketone, preventing the undesired reduction of the starting ketone to an alcohol.
Temperature and Concentration: Reactions are often run at room temperature or with gentle heating to facilitate imine formation. The concentration of reactants must be managed to prevent side reactions and facilitate product isolation.
Strategies for yield enhancement include using an excess of the amine source (ammonia) to drive the equilibrium towards imine formation and ensuring the efficient removal of water formed during the condensation step. google.com
| Parameter | Variation | Observed Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | None vs. Acid Catalyst (e.g., p-TSA) | Absence of catalyst can lead to no or incomplete reaction. | researchgate.net |
| Solvent | Ethanol vs. Toluene vs. Dioxane | Reaction rates and yields can vary significantly; protic solvents often favored for reductive amination. | researchgate.netmdpi.com |
| Temperature | Room Temperature vs. Reflux | Higher temperatures can increase reaction rate but may also lead to by-product formation. | google.com |
| Reducing Agent | NaBH₄ vs. NaBH(OAc)₃ | NaBH(OAc)₃ is milder and more selective for the imine/iminium ion, reducing alcohol by-product formation. |
Green Chemistry Principles in Synthetic Route Development for the Chemical Compound
The pursuit of greener synthetic pathways for this compound is informed by the twelve principles of green chemistry. These principles advocate for methods that reduce environmental impact and enhance safety and efficiency. researchgate.netijper.org Key strategies in this context include the use of catalytic reactions, multicomponent reactions (MCRs), alternative energy sources, and biocatalysis, all of which contribute to higher atom economy, reduced waste, and milder reaction conditions. researchgate.netnih.govacs.org
One of the most promising green approaches for the synthesis of chiral amines is biocatalysis, particularly the use of transaminases. researchgate.net These enzymes can catalyze the asymmetric amination of a ketone precursor, offering high enantioselectivity under mild, aqueous conditions. researchgate.netderpharmachemica.com For the synthesis of this compound, a potential green route involves the biocatalytic transamination of the corresponding ketone, 1-(5-methylpyrimidin-2-yl)ethanone. This method aligns with green chemistry principles by replacing hazardous reagents and reducing the environmental footprint of the synthesis. researchgate.net
Multicomponent reactions (MCRs) also represent a powerful strategy for the green synthesis of pyrimidine derivatives. acs.orgmdpi.com MCRs allow for the construction of complex molecules in a single step from three or more reactants, which enhances atom economy and reduces the number of synthetic steps and purification procedures. acs.org While a specific MCR for this compound is not extensively documented, the general applicability of MCRs in pyrimidine synthesis suggests their potential for developing a greener route to this compound. ijper.orgderpharmachemica.com
Furthermore, the use of alternative energy sources such as microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. nih.govbyu.edu These methods are more energy-efficient compared to conventional heating. nih.gov Flow chemistry is another emerging green technology that offers enhanced safety, efficiency, and scalability for chemical syntheses, including those of heterocyclic compounds like pyrimidines. mdpi.comresearchgate.netvapourtec.com
The following table outlines a hypothetical biocatalytic amination approach for the synthesis of this compound, based on data from similar biocatalytic reactions reported in the literature.
| Catalyst Type | Precursor | Amine Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| Transaminase | 1-(5-Methylpyrimidin-2-yl)ethanone | Isopropylamine | Aqueous Buffer (pH 7.5) | 30-40 | 24 | >95 | >99 |
This data is representative of typical results for biocatalytic transamination of similar heterocyclic ketones and serves as a plausible green synthetic route for the target compound.
Chemical Reactivity and Transformation Pathways of the Chemical Compound
Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core in the Chemical Compound
The pyrimidine ring is a six-membered diazine heterocycle, which, due to the presence of two electronegative nitrogen atoms, is characterized as an electron-deficient or π-deficient aromatic system. This inherent electronic deficiency makes the pyrimidine core in 1-(5-methylpyrimidin-2-yl)ethan-1-amine generally susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the ring nitrogens (positions 4 and 6), especially if a suitable leaving group is present. Conversely, the ring is deactivated towards electrophilic substitution compared to benzene.
However, the reactivity of the pyrimidine core in this specific molecule is modulated by its substituents. The methyl group at the 5-position is a weak electron-donating group, which slightly increases the electron density of the ring. More significantly, the 1-aminoethyl group at the 2-position, specifically the nitrogen atom of the amine, can donate its lone pair of electrons into the ring system via resonance. This electron-donating effect increases the nucleophilicity of the ring and can activate it towards electrophilic attack to a greater extent than an unsubstituted pyrimidine.
Despite this activation, direct electrophilic substitution on the pyrimidine ring remains challenging. Reactions such as N-oxidation of the ring nitrogens can occur, which in turn would further activate the ring for subsequent nucleophilic additions. nih.gov Nucleophilic aromatic substitution (SNAr) is a more common pathway for pyrimidines, typically requiring an activating group and a good leaving group on the ring. While the subject compound does not have an intrinsic leaving group, derivatization could facilitate such transformations. For instance, studies on 2-aminopyrimidines have shown they are less reactive in SNAr reactions compared to pyrimidines bearing strong electron-withdrawing groups like sulfonyls. acs.org
Reactivity of the Amine Moiety
The primary amine group attached to the ethyl side chain is a key center of reactivity, behaving as a potent nucleophile and a base. Its reactions are characteristic of primary amines and are central to the synthetic utility of the parent compound.
The lone pair of electrons on the nitrogen atom of the ethanamine moiety makes it highly nucleophilic, allowing it to readily react with a variety of electrophiles.
Acylation: The amine undergoes facile acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(1-(5-methylpyrimidin-2-yl)ethyl)acetamide. Similarly, reaction with benzenesulfonyl chloride would produce the corresponding sulfonamide, a transformation observed in related 2-aminopyrimidine (B69317) systems. nih.gov
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents leads to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, and the extent of alkylation (mono- vs. di-alkylation) can often be controlled by adjusting the stoichiometry of the reactants.
Arylation: The amine can undergo N-arylation through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov This allows for the synthesis of N-aryl derivatives.
| Reaction Type | Electrophile | Product Class | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | Aprotic solvent, base (e.g., triethylamine) |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Pyridine or aqueous base |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Polar solvent, often with a non-nucleophilic base |
| Arylation (Buchwald-Hartwig) | Bromobenzene | N-Aryl Amine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOtBu) |
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and acid-catalyzed. youtube.comlibretexts.org The mechanism involves two key stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org
Dehydration: The carbinolamine is protonated at the oxygen by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen yields the final imine product. libretexts.orglibretexts.org
The reversibility of the reaction means that imines can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com
| Carbonyl Reactant | Product Name |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-(5-methylpyrimidin-2-yl)ethan-1-amine |
| Acetone | N-(propan-2-ylidene)-1-(5-methylpyrimidin-2-yl)ethan-1-amine |
| Cyclohexanone | N-(cyclohexylidene)-1-(5-methylpyrimidin-2-yl)ethan-1-amine |
The amine moiety can be subjected to both oxidative and reductive transformations to access a wider range of functional groups.
Oxidative Transformations: While the pyrimidine ring itself can be oxidized, the primary amine group is also susceptible to oxidation. Depending on the reagent and conditions, primary amines can be oxidized to various products, including imines, oximes, nitroso compounds, or nitriles. Strong oxidizing agents like potassium permanganate (B83412) can lead to more extensive oxidation.
Reductive Transformations: The most significant reductive pathway involving the amine is reductive amination. This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction of the imine to a secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com This is a powerful method for forming C-N bonds and synthesizing more complex secondary amines from the parent primary amine.
Catalytic Transformations Involving the Chemical Compound
The structural features of this compound allow it to participate in catalytic processes in two primary ways: as a ligand for metal catalysts or as an organocatalyst itself.
Ligand in Metal Catalysis: The nitrogen atoms of both the pyrimidine ring and the amine side chain can act as Lewis bases, donating their electron pairs to coordinate with metal centers. Research on analogous 2-aminopyridines has shown they react with metal carbonyl clusters, such as [Ru₃(CO)₁₂], to form stable organometallic complexes. rsc.org This suggests that this compound could serve as a bidentate or monodentate ligand in transition metal catalysis, potentially influencing the reactivity and selectivity of catalytic cycles.
Organocatalysis: Primary amines are recognized as effective organocatalysts for various organic transformations. They can catalyze reactions such as Michael additions to α,β-unsaturated ketones by forming a nucleophilic enamine or an electrophilic iminium ion intermediate. beilstein-journals.org The primary amine in the title compound could therefore be employed as a built-in catalyst for intramolecular reactions or as an external catalyst for intermolecular transformations.
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.
Reaction Kinetics: The rate of nucleophilic attack by the amine is influenced by several factors. The nucleophilicity of amines is generally correlated with their basicity, but is also highly sensitive to steric hindrance. masterorganicchemistry.com The ethyl group and the adjacent pyrimidine ring create some steric bulk around the nitrogen, which could slow its reaction with sterically demanding electrophiles compared to less hindered primary amines. masterorganicchemistry.com Solvent effects are also critical; polar aprotic solvents can enhance nucleophilicity compared to polar protic solvents which can solvate the amine through hydrogen bonding. For reactions like imine formation, the rate is highly dependent on pH, with a maximum rate typically observed around pH 5, where there is enough acid to catalyze water elimination but not so much as to fully protonate the nucleophilic amine. libretexts.org Kinetic studies on related amines have utilized techniques like stopped-flow measurements to determine reaction rate constants and elucidate mechanisms. researchgate.netbohrium.comelsevierpure.com
Thermodynamic Considerations: Many of the transformations of the amine group, such as acylation and alkylation, are thermodynamically highly favorable and essentially irreversible, leading to stable amide and secondary/tertiary amine products. In contrast, imine formation is a reversible equilibrium. youtube.com To drive the reaction to completion and maximize the yield of the imine, the equilibrium must be shifted towards the products. This is commonly achieved by removing water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.com The thermodynamic stability of the aromatic pyrimidine ring is a driving force that helps it remain intact during most transformations of the side chain.
| Factor | Influence on Reactivity |
|---|---|
| Steric Hindrance | Decreases the rate of nucleophilic attack by the amine. masterorganicchemistry.com |
| Solvent | Affects amine nucleophilicity and can mediate proton transfer steps. |
| pH | Crucially controls the rate of acid-catalyzed reactions like imine formation. libretexts.org |
| Water Removal | Shifts the equilibrium to favor product formation in reversible condensation reactions (e.g., imine synthesis). youtube.com |
Computational Elucidation of Reaction Mechanisms
The computational investigation of reaction mechanisms provides a powerful lens through which to understand the intricate details of chemical transformations at a molecular level. For a compound such as this compound, computational chemistry, particularly quantum mechanical methods, would be instrumental in mapping out the potential energy surfaces of its reactions. This approach allows for the characterization of transient species like transition states and intermediates, which are often difficult, if not impossible, to observe experimentally.
Detailed research findings from computational studies specifically focused on the reaction mechanisms of this compound are not extensively available in publicly accessible scientific literature. However, the methodologies for such an investigation would follow established principles of computational chemistry. Theoretical studies would likely employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for systems of this size.
A typical computational study on the reaction mechanisms of this compound would involve the following steps:
Geometry Optimization: The initial step would be to determine the lowest energy three-dimensional structure of the reactant molecule.
Reaction Coordinate Scanning: To identify potential reaction pathways, a specific bond or angle would be systematically changed, and the energy of the system would be calculated at each step. This helps in locating approximate transition state structures.
Transition State Searching: Using the approximate structures from the scan, sophisticated algorithms would be employed to locate the exact transition state, which is a first-order saddle point on the potential energy surface.
Frequency Calculations: These calculations are crucial to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.
Energy Profile Construction: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic information, such as reaction enthalpies (ΔH) and activation energies (Ea).
For instance, in a hypothetical nucleophilic substitution reaction involving the amine group of this compound, computational methods could elucidate whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The calculated energy barriers for each pathway would reveal the most probable route.
While specific data tables for this compound are not available, a representative table below illustrates the type of data that would be generated from such a computational study for a hypothetical reaction.
Table 1: Hypothetical Computational Data for a Reaction of this compound
| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | B3LYP/6-31G(d) | 0.0 | 0 |
| Transition State 1 | B3LYP/6-31G(d) | +25.3 | 1 |
| Intermediate | B3LYP/6-31G(d) | +5.7 | 0 |
| Transition State 2 | B3LYP/6-31G(d) | +18.9 | 1 |
| Products | B3LYP/6-31G(d) | -10.2 | 0 |
Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.
Such computational insights are invaluable for rationalizing experimentally observed product distributions, predicting the feasibility of new reactions, and designing more efficient synthetic routes. The application of these computational tools to this compound would significantly enhance the understanding of its chemical behavior.
Advanced Spectroscopic and Structural Elucidation Studies of the Chemical Compound
High-Resolution NMR Spectroscopy for Conformational Analysis (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformation of molecules in solution. For 1-(5-Methylpyrimidin-2-YL)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments would provide a wealth of information.
¹H NMR spectroscopy would be expected to reveal the chemical environment of each proton. The protons on the pyrimidine (B1678525) ring would likely appear as distinct singlets or doublets in the aromatic region of the spectrum. The methyl group attached to the pyrimidine ring would produce a singlet in the alkyl region. The ethylamine (B1201723) side chain would exhibit a quartet for the methine proton (CH) adjacent to the chiral center and a doublet for the terminal methyl group (CH₃). The protons of the amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. This would allow for the confirmation of the carbon skeleton, including the carbons of the pyrimidine ring, the methyl group, and the ethylamine side chain.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be instrumental in establishing the connectivity between protons on adjacent carbons, for instance, confirming the coupling between the methine and methyl protons of the ethylamine group. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations between protons that are in close proximity, offering insights into the preferred conformation of the molecule in solution. rsc.org For example, NOE signals between the ethylamine side chain protons and the pyrimidine ring protons could indicate the rotational preference around the C-C bond connecting the side chain to the ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H | 8.5 - 9.0 | - |
| Pyrimidine-CH₃ | 2.3 - 2.6 | 15 - 20 |
| Ethan-1-amine-CH | 4.0 - 4.5 | 50 - 55 |
| Ethan-1-amine-CH₃ | 1.4 - 1.6 | 20 - 25 |
| Pyrimidine-C | - | 155 - 170 |
| NH₂ | 1.5 - 3.0 (broad) | - |
| Note: These are predicted values based on analogous structures and are not experimental data. |
Vibrational Spectroscopy for Bonding Analysis (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would likely appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be expected in the 1500-1650 cm⁻¹ region. C-N stretching vibrations would also be present at lower wavenumbers.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the pyrimidine moiety.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |
| Amine | N-H Bend | 1580 - 1650 |
| Alkyl Groups | C-H Bend | 1350 - 1480 |
| C-N Bond | C-N Stretch | 1000 - 1350 |
| Note: These are predicted values based on characteristic group frequencies and are not experimental data. |
Mass Spectrometry for Fragmentation Pathway Analysis (e.g., MS/MS, HRMS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which would confirm its elemental formula (C₇H₁₁N₃).
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. ijpsjournal.com For primary amines, a common fragmentation is the alpha-cleavage, which in this case would involve the loss of a methyl radical to form a stable iminium ion. whitman.edu Another likely fragmentation pathway would involve the cleavage of the bond between the pyrimidine ring and the ethylamine side chain. The fragmentation pattern of the pyrimidine ring itself could also provide structural confirmation. sapub.orgacs.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 138.1026 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 123.0870 | Loss of a methyl radical via alpha-cleavage |
| [C₆H₇N₂]⁺ | 107.0655 | Pyrimidine ring fragment |
| Note: The m/z values are calculated based on the elemental composition and are not from experimental measurements. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would provide precise bond lengths, bond angles, and torsion angles. acs.orgnih.gov
This technique would unequivocally establish the conformation of the molecule in the crystalline form, including the orientation of the ethylamine side chain relative to the pyrimidine ring. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding involving the primary amine group and the nitrogen atoms of the pyrimidine ring, which govern the packing of the molecules in the crystal lattice. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
| Note: These are hypothetical values as no experimental crystal structure is publicly available. |
Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration (e.g., CD, ORD)
As this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its stereochemical properties. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively. rsc.orgacs.org
A CD spectrum of an enantiomerically pure sample would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the pyrimidine ring. rsc.orgnsf.gov The sign and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or with data from structurally similar compounds of known configuration. nih.gov CD spectroscopy is also a powerful tool for determining the enantiomeric excess of a chiral sample.
Table 5: Anticipated Chiroptical Data for an Enantiomer of this compound
| Technique | Parameter | Anticipated Observation |
| Circular Dichroism (CD) | Cotton Effect (λ, nm) | Peaks in the UV region corresponding to pyrimidine transitions |
| Molar Ellipticity ([θ]) | Non-zero value for a pure enantiomer | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) | Non-zero value at a specific wavelength (e.g., Na D-line) |
| Note: The specific values and signs would depend on which enantiomer is being analyzed and are not based on experimental data. |
Theoretical and Computational Chemistry Investigations of the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are used to understand the distribution of electrons within a molecule, which is fundamental to its chemical properties and reactivity. For a compound like 1-(5-Methylpyrimidin-2-YL)ethan-1-amine, these calculations would reveal how the electron density is shared across the pyrimidine (B1678525) ring and the ethylamine (B1201723) substituent.
Key outputs of these calculations are the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the location of the most energetic electrons. Its energy level is related to the molecule's ability to donate electrons, making it a nucleophilic center.
LUMO: This orbital is the lowest energy location for an incoming electron. Its energy level indicates the molecule's ability to accept electrons, acting as an electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. For instance, in a study of a different naphthalen-yl ethanone (B97240) derivative, the HOMO-LUMO energy gap was calculated to be 3.765 eV.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wavefunctions of individual electrons. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.
For this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state structure).
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (like IR spectra) and NMR chemical shifts to help validate experimentally determined structures.
Calculate Reactivity Descriptors: Use concepts like Fukui functions and molecular electrostatic potential (MEP) maps to predict which sites on the molecule are most likely to be involved in chemical reactions. An MEP map would visualize the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule.
A representative table of data that could be generated from DFT calculations is shown below.
| Calculated Property | Hypothetical Value | Significance |
| Total Dipole Moment | 2.5 D | Indicates overall molecular polarity. |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Suggests chemical hardness and kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum methods often look at static molecules, Molecular Dynamics (MD) simulations study how molecules move and behave over time. MD applies the principles of classical mechanics to simulate the motions of atoms and molecules, providing a dynamic picture of the system.
For this compound, MD simulations could explore:
Conformational Landscapes: The ethylamine side chain can rotate around its single bonds, leading to different spatial arrangements (conformers). MD simulations can explore the relative energies of these conformers and the energy barriers between them, identifying the most populated shapes the molecule adopts at a given temperature.
Solvation Effects: MD is exceptionally useful for studying how a molecule interacts with a solvent, such as water. By simulating the compound in a box of explicit solvent molecules, one can analyze the formation of hydrogen bonds between the amine and pyrimidine nitrogens and the surrounding water, providing insight into its solubility and behavior in an aqueous environment. The stability of these interactions can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) over the course of the simulation.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide very high accuracy for smaller molecules.
For a molecule like this compound, high-level ab initio methods could be employed to:
Obtain highly accurate reference values for the molecule's energy and geometry.
Predict spectroscopic constants with high precision, which can be invaluable for analyzing high-resolution experimental spectra.
Calculate precise interaction energies with other molecules, which is crucial for understanding non-covalent interactions in larger biological systems.
Cheminformatics Approaches for Structural Analysis and Ligand-Based Design
Cheminformatics involves the use of computational tools to analyze and organize chemical data, often in the context of drug discovery and design. For this compound, these approaches would focus on its structural features and comparison with other known molecules.
Structural Analysis: The compound can be described using various chemical identifiers and descriptors.
SMILES: CC1=CN=C(N=C1)C(C)N
InChIKey: A unique hashed identifier for database searching.
Molecular Descriptors: Calculation of properties like molecular weight (137.19 g/mol ), logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are used to predict a compound's potential for drug-likeness.
Ligand-Based Design: If this compound were found to have interesting biological activity, cheminformatics tools could be used to search databases for structurally similar compounds. This can rapidly identify other potential candidates for testing. Furthermore, by analyzing a set of related active molecules, a 3D-pharmacophore model can be built. This model defines the essential steric and electronic features required for biological activity, guiding the design of new, more potent analogs.
A table of common cheminformatics descriptors is provided below.
| Descriptor | Value (Predicted) | Application |
| Molecular Weight | 137.19 g/mol | General property, relates to size. |
| XlogP | ~0.5 - 1.0 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (the two ring N atoms, the amine N) | Influences solubility and receptor binding. |
Biological Target Interaction and Mechanistic Investigations of the Chemical Compound in Vitro/molecular Level
Ligand-Receptor Binding Studies
No publicly available research data details the binding affinities of 1-(5-Methylpyrimidin-2-YL)ethan-1-amine to specific proteins or enzymes in vitro. Consequently, key metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound against any specific biological target are not documented in the scientific literature.
Enzyme Inhibition Kinetics and Mechanism of Action
There is no information available from in vitro studies to characterize the enzyme inhibition kinetics of this compound. Therefore, it is not known whether this compound acts as an enzyme inhibitor, and if so, whether its mechanism is reversible or irreversible, or its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Agonism/Antagonism at the Molecular Level
Scientific literature lacks any studies on the effects of this compound on receptor signaling pathways at the molecular level. There is no in vitro data to suggest whether this compound acts as an agonist or antagonist for any specific receptor, nor any information regarding its potential to modulate signaling pathways at the protein level.
Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Events
No computational studies, such as protein-ligand docking or molecular dynamics simulations, have been published for this compound. Such studies, which could predict the binding mode and affinity of the compound to a protein target, are not available in the public domain.
In Vitro Cellular Pathway Modulation and Mechanistic Elucidation
There is a lack of published research on the effects of this compound on cellular pathways in vitro. As a result, there is no mechanistic elucidation regarding its potential biological activity at the cellular level.
Structure-Activity Relationships (SAR) from In Vitro Data and Molecular Design Implications
Due to the absence of in vitro biological data for this compound and its analogs, no structure-activity relationship (SAR) studies have been reported. The lack of such data precludes any discussion on the molecular design implications for this chemical scaffold.
Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the applications of the chemical compound This compound in the areas outlined in your request.
Searches for its utilization as a chiral auxiliary, integration into fluorescent probes, development as a tool compound, use as a precursor for advanced materials, or its role in mechanistic studies did not yield any direct research findings, data, or detailed examples for this specific molecule.
While the requested research areas such as asymmetric synthesis nih.govnih.govacsgcipr.orgmdpi.com, fluorescent probes nih.govmdpi.comnih.gov, and reaction mechanism studies mdpi.com are active fields of chemical science, the specific applications of this compound within these fields are not documented in the accessible scientific domain. Information is available for structurally related compounds, such as pyridine or other pyrimidine (B1678525) derivatives, but per the strict constraints of the request, this information cannot be used to describe the subject compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for "this compound" strictly adhering to the provided outline due to the absence of relevant research data.
Future Directions and Emerging Research Avenues for the Chemical Compound
Exploration of Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic methods is paramount for accessing enantiomerically pure 1-(5-methylpyrimidin-2-yl)ethan-1-amine and its derivatives. While classical synthetic approaches exist for pyrimidine (B1678525) compounds, future research will likely focus on more sustainable and atom-economical strategies. jchemrev.comacs.org
Future avenues in synthetic methodology could include:
Asymmetric Catalysis : The development of novel chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, ruthenium) or organocatalysts, for the asymmetric reduction of a corresponding ketimine precursor or the asymmetric amination of a suitable pyrimidine-containing substrate. acs.org This would provide a more direct and efficient route to the desired enantiomer.
Biocatalysis : The use of enzymes, such as transaminases, which can exhibit high enantioselectivity in the synthesis of chiral amines. This approach offers the benefits of mild reaction conditions and high stereocontrol.
Flow Chemistry : The adaptation of synthetic routes to continuous flow processes can offer improved safety, scalability, and efficiency. This would be particularly advantageous for the large-scale production of the compound for further studies.
Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction times and improve yields for the synthesis of pyrimidine analogues and could be applied to the synthesis of this compound. jchemrev.com
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral ligands and metal complexes. acs.org |
| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally benign | Enzyme screening and engineering for substrate specificity. |
| Flow Chemistry | Scalability, improved safety, process control | Reactor design and optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of microwave parameters and solvent systems. jchemrev.com |
Advanced Computational Design of Analogues for Specific Molecular Targets
Computational chemistry and molecular modeling are powerful tools for the rational design of novel analogues of this compound with enhanced affinity and selectivity for specific biological targets. nih.govnih.govtandfonline.com The pyrimidine scaffold is a common feature in many approved drugs, targeting a wide range of proteins. nih.gov
Future research in this area will likely involve:
Structure-Based Drug Design (SBDD) : Utilizing the crystal structures of target proteins to design analogues that fit optimally into the binding site. This could involve creating derivatives with different substituents on the pyrimidine ring or modifications to the ethylamine (B1201723) side chain to enhance interactions with the target.
Ligand-Based Drug Design (LBDD) : In the absence of a target's crystal structure, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov
Molecular Dynamics (MD) Simulations : These simulations can provide insights into the dynamic behavior of the compound and its analogues when bound to a target protein, helping to understand the stability of the complex and the key interactions involved. tandfonline.com
A table of potential molecular targets for analogue design is provided below:
| Target Class | Specific Examples | Rationale for Targeting |
| Protein Kinases | EGFR, CDKs, Aurora Kinases | Pyrimidine derivatives are well-known kinase inhibitors. mdpi.comnih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors, Adenosine receptors | The pyrimidine scaffold is present in several CNS-active agents targeting GPCRs. nih.gov |
| Enzymes | Dihydrofolate reductase, Cholinesterases | Pyrimidine-based compounds have been developed as inhibitors of various enzymes. acs.org |
| Nucleic Acids | DNA/RNA | The structural similarity of the pyrimidine ring to nucleobases suggests potential for interaction. |
Integration into Complex Biological Systems for Mechanistic Dissection
To fully understand the potential of this compound and its analogues, it is crucial to study their behavior in complex biological systems. This involves moving beyond simple in vitro assays to more physiologically relevant models.
Emerging research avenues include:
Chemical Biology Probes : The synthesis of derivatives functionalized with reporter tags, such as fluorescent dyes or biotin, would enable the visualization and tracking of the compound within cells and tissues. This can help to identify its subcellular localization and potential off-target effects.
Photoaffinity Labeling : The incorporation of a photoreactive group into the molecule would allow for the covalent labeling of its binding partners upon photoirradiation. Subsequent proteomic analysis can then identify the direct molecular targets of the compound.
Systems Biology Approaches : Combining experimental data with computational modeling to understand how the compound affects cellular pathways and networks. This can provide a more holistic view of its mechanism of action.
Potential in Catalytic Applications
The structural features of this compound, specifically the nitrogen atoms of the pyrimidine ring and the primary amine, make it an attractive candidate as a ligand in coordination chemistry and catalysis. acs.orgmdpi.com
Future research could explore its use in:
Asymmetric Catalysis : As a chiral ligand for transition metals, it could be employed in a variety of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.
Organocatalysis : The primary amine group could act as a catalytic site in various organocatalytic reactions, such as Michael additions and aldol (B89426) reactions.
Development of Metal-Organic Frameworks (MOFs) : The compound could serve as a building block for the construction of chiral MOFs with potential applications in enantioselective separations and catalysis. nih.gov
A table of potential catalytic applications is presented below:
| Catalytic Application | Role of the Compound | Potential Reactions |
| Asymmetric Homogeneous Catalysis | Chiral Ligand | Asymmetric hydrogenation, transfer hydrogenation. acs.org |
| Organocatalysis | Chiral Catalyst | Michael additions, aldol reactions. |
| Heterogeneous Catalysis (MOFs) | Chiral Building Block | Enantioselective catalysis, separations. nih.gov |
Multidisciplinary Research Collaborations and Perspectives
The comprehensive investigation of this compound will necessitate a highly collaborative and multidisciplinary approach. The complexity of moving from a simple molecule to a potential therapeutic or catalytic agent requires expertise from various scientific fields.
Future progress will be driven by collaborations between:
Synthetic Organic Chemists : To devise efficient and scalable synthetic routes to the compound and its analogues. jchemrev.com
Computational Chemists : To guide the design of new analogues with improved properties using molecular modeling techniques. nih.govtandfonline.com
Biochemists and Molecular Biologists : To elucidate the mechanism of action and identify the molecular targets of the compound in biological systems.
Pharmacologists : To evaluate the in vivo efficacy and pharmacokinetic properties of promising analogues in animal models of disease.
Materials Scientists : To explore the potential of the compound and its derivatives in the development of novel materials, such as catalysts and sensors. nih.gov
The convergence of these diverse perspectives will be essential to unlock the full potential of this compound and pave the way for its application in medicine, biotechnology, and materials science. The journey from a single chemical entity to a valuable scientific tool or therapeutic agent is a long and challenging one, but the unique structural attributes of this pyrimidine derivative make it a compelling candidate for future research endeavors.
Q & A
Basic: What spectroscopic and chromatographic methods are most effective for characterizing 1-(5-Methylpyrimidin-2-YL)ethan-1-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the amine’s structure, focusing on the pyrimidinyl proton signals (δ 8.5–9.0 ppm) and methyl group integration.
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight (e.g., [M+H] peak at m/z 164.2).
- Infrared (IR) Spectroscopy: Identify amine N-H stretches (3300–3500 cm) and pyrimidine ring vibrations (1600–1500 cm).
Reference: Similar characterization workflows for piperidine derivatives and pyrimidinyl amines are detailed in PubChem protocols .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC values in enzyme assays) and apply statistical tools (e.g., random-effects models) to account for variability in experimental conditions.
- Replication Studies: Control variables such as solvent (DMSO vs. aqueous buffers), cell line viability, and purity thresholds (>98%).
- Dose-Response Curves: Standardize assays across labs to isolate structure-activity relationships (SAR) specific to the pyrimidinyl moiety.
- Theoretical Alignment: Link findings to established frameworks (e.g., ligand-receptor binding theories) to contextualize discrepancies .
Basic: What are the standard protocols for synthesizing this compound?
Methodological Answer:
- Step 1: Condense 5-methylpyrimidine-2-carbaldehyde with nitroethane via Henry reaction to form β-nitrovinylpyrimidine.
- Step 2: Reduce the nitro group using catalytic hydrogenation (H, Pd/C) or LiAlH to yield the primary amine.
- Optimization Tips: Monitor pH during reduction (neutral conditions prevent pyrimidine ring degradation) and use inert atmospheres (N) to avoid oxidation.
Reference: Analogous reduction strategies for pyrazol-5-amine derivatives are validated in PubChem synthesis routes .
Advanced: What factorial design approaches are appropriate for optimizing synthesis parameters?
Methodological Answer:
- 2 Factorial Design: Test variables like temperature (25°C vs. 60°C), catalyst loading (5% vs. 10% Pd/C), and reaction time (6h vs. 12h).
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts.
- Critical Factors: Prioritize catalyst type (e.g., Raney Ni vs. Pd/C) and solvent polarity (ethanol vs. THF) based on preliminary screening.
Reference: Experimental design principles from factorial analysis literature .
Basic: How does the molecular structure influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Deficient Pyrimidine Ring: The electron-withdrawing nature of the pyrimidinyl group activates the adjacent amine for nucleophilic attacks.
- Steric Effects: The 5-methyl group may hinder substitution at the 2-position, favoring reactions at the ethanamine chain.
- Theoretical Basis: Frontier Molecular Orbital (FMO) analysis can predict reactive sites using computational tools like Gaussian .
Advanced: What strategies are recommended for integrating this compound into coordination chemistry studies?
Methodological Answer:
- Ligand Design: Exploit the amine’s lone pair for metal coordination (e.g., transition metals like Cu or Fe).
- Stoichiometric Studies: Use Job’s method to determine metal-ligand ratios via UV-Vis titration.
- Stability Testing: Assess complex stability under varying pH (2–12) and ionic strengths using cyclic voltammetry.
Reference: Piperidine-based ligands in PubChem demonstrate analogous coordination behavior .
Basic: What solvent systems are optimal for purifying this amine derivative?
Methodological Answer:
- Polar Protic Solvents: Use ethanol/water mixtures for recrystallization (high solubility at elevated temperatures).
- Chromatography: Employ silica gel columns with ethyl acetate/hexane (3:7) for TLC-based purification.
- Avoidance of Halogenated Solvents: Dichloromethane may protonate the amine, reducing yield.
Reference: Solvent selection criteria from piperidinyl amine purification protocols .
Advanced: How can in silico modeling predict the environmental fate of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
- Molecular Dynamics (MD): Simulate interactions with indoor surfaces (e.g., silica or cellulose) to assess adsorption kinetics.
- Toxicity Prediction: Apply OECD Toolbox to evaluate acute aquatic toxicity based on fragment contributions.
Reference: Molecular modeling approaches from indoor surface chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
